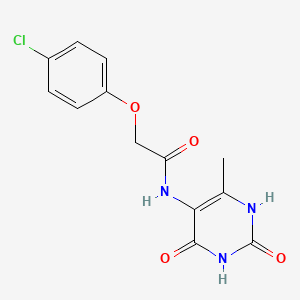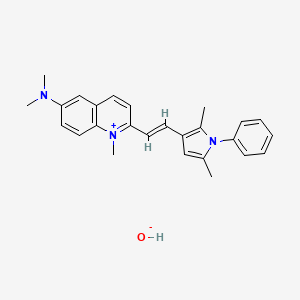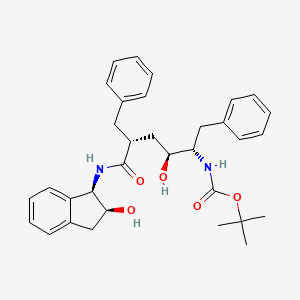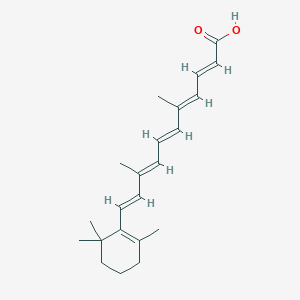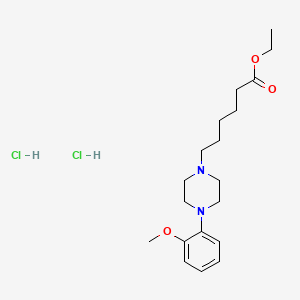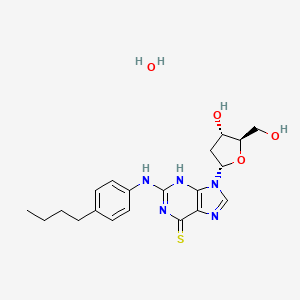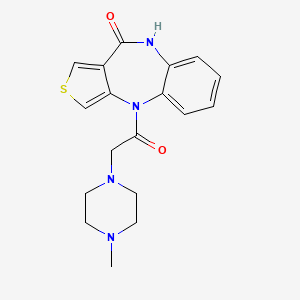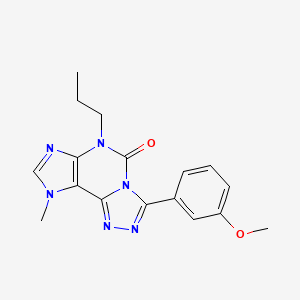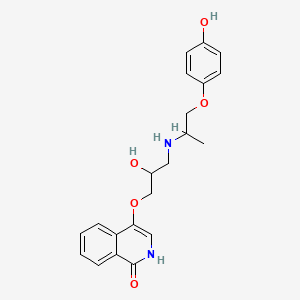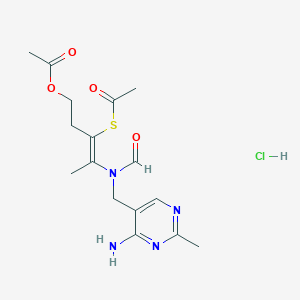
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt is a complex organic compound often used in various industrial and scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-amino-2,5-dimethoxyphenylamine, followed by coupling with 6-sulfo-1-naphthalenylamine. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can be used in various catalytic processes. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, making it suitable for aqueous applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-1-naphthalenyl)azo)-, trisodium salt
- 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-5-sulfo-1-naphthalenyl)azo)-, trisodium salt
Uniqueness
The uniqueness of 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of multiple sulfonic acid groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
65036-59-1 |
|---|---|
Fórmula molecular |
C24H18N5Na3O11S3 |
Peso molecular |
717.6 g/mol |
Nombre IUPAC |
trisodium;2-[[4-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C24H21N5O11S3.3Na/c1-39-22-12-20(23(40-2)11-17(22)25)28-27-19-7-6-18(15-5-3-13(9-16(15)19)41(30,31)32)26-29-21-10-14(42(33,34)35)4-8-24(21)43(36,37)38;;;/h3-12H,25H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
Clave InChI |
OVKJFPAPDDYABJ-UHFFFAOYSA-K |
SMILES canónico |
COC1=CC(=C(C=C1N)OC)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



